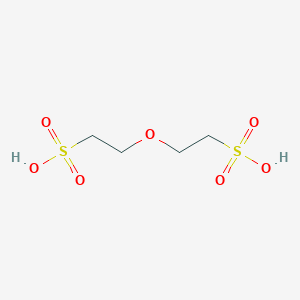

Sulfoethyl ether

Description

Structure

3D Structure

Properties

CAS No. |

130138-93-1 |

|---|---|

Molecular Formula |

C4H10O7S2 |

Molecular Weight |

234.3 g/mol |

IUPAC Name |

2-(2-sulfoethoxy)ethanesulfonic acid |

InChI |

InChI=1S/C4H10O7S2/c5-12(6,7)3-1-11-2-4-13(8,9)10/h1-4H2,(H,5,6,7)(H,8,9,10) |

InChI Key |

YXFNFSBQEDFMHR-UHFFFAOYSA-N |

Canonical SMILES |

C(CS(=O)(=O)O)OCCS(=O)(=O)O |

Origin of Product |

United States |

Synthetic Pathways for Sulfoethyl Ethers and Their Derivatives

Fundamental Principles of Ether Formation Relevant to Sulfoethyl Ethers

The creation of the ether linkage in sulfoethyl ethers relies on two main strategies: nucleophilic substitution and acid-catalyzed dehydration.

Nucleophilic Substitution Reactions in Sulfoethyl Ether Synthesis

Nucleophilic substitution is a cornerstone of ether synthesis and is widely applied to the formation of sulfoethyl ethers. numberanalytics.com This approach involves an electron-rich nucleophile, typically an alkoxide, attacking an electrophilic carbon atom, resulting in the displacement of a leaving group and the formation of an ether bond. masterorganicchemistry.com

The Williamson ether synthesis, a robust and versatile method developed in the 19th century, is a key reaction for preparing both symmetrical and asymmetrical ethers. byjus.combrainly.in The reaction involves the reaction of an alkoxide ion with a primary alkyl halide. byjus.com In the context of sulfoethyl ethers, this synthesis is adapted by reacting an alcohol with a suitable sulfoethylating agent in the presence of a base.

The general mechanism involves the deprotonation of an alcohol (ROH) by a base to form a more nucleophilic alkoxide (RO⁻). This alkoxide then attacks the electrophilic carbon of the sulfoethylating agent in an Sₙ2 reaction, displacing a leaving group and forming the this compound. masterorganicchemistry.comlibretexts.org The use of primary alkyl halides or sulfonate esters is preferred to minimize competing elimination reactions. masterorganicchemistry.comlibretexts.org

A typical procedure for the synthesis of this compound derivatives involves the heterogeneous etherification using reagents like sodium vinyl sulfonate, sodium 2-chloroethanesulfonate, or sodium 2-bromoethanesulfonate (B1233127). vulcanchem.com The reaction's success is influenced by factors such as temperature and solvent polarity. For instance, higher temperatures can increase reaction rates, while the choice of solvent can affect the degree of substitution. vulcanchem.com

Table 1: Reagents in Williamson Ether Synthesis for Sulfoethyl Ethers

| Reactant Type | Example | Role in Reaction |

| Alcohol/Nucleophile | Cellulose (B213188), various alcohols | Provides the alkoxide nucleophile after deprotonation. |

| Sulfoethylating Agent | Sodium 2-chloroethanesulfonate, Sodium vinyl sulfonate | Provides the electrophilic carbon and the sulfoethyl group. |

| Base | Sodium hydroxide (B78521) | Deprotonates the alcohol to form the alkoxide. |

| Solvent | Isopropyl alcohol, Cyclohexane | Medium for the reaction; polarity can influence efficiency. vulcanchem.com |

Alkyl sulfonates serve as excellent electrophiles in nucleophilic substitution reactions due to the electron-withdrawing nature of the sulfonate group, which makes the adjacent carbon atom susceptible to nucleophilic attack. lumenlearning.com They are considered effective alkylating agents. atamanchemicals.com In the synthesis of sulfoethyl ethers, an alcohol or alkoxide acts as the nucleophile, attacking the carbon atom of the alkyl sulfonate and displacing the sulfonate leaving group. lumenlearning.com

Haloethanesulfonic acids and their salts, such as sodium 2-chloroethanesulfonate and sodium 2-bromoethanesulfonate, are also crucial reagents for sulfoethylation. vulcanchem.comgoogle.com In these molecules, the halogen atom serves as a good leaving group. The reaction proceeds via a nucleophilic attack by an alkoxide on the carbon atom bonded to the halogen, leading to the formation of the ether linkage and the expulsion of the halide ion. vulcanchem.com The synthesis of sulfoethyl cellulose, for example, can be achieved by reacting alkali cellulose with the sodium salts of haloethanesulfonic acids. google.com

Adaptation of Williamson Ether Synthesis for Sulfoethyl Moieties

Acid-Catalyzed Dehydration Reactions of Alcohols in this compound Formation

Acid-catalyzed dehydration is another fundamental method for synthesizing ethers, particularly symmetrical ethers from primary alcohols. libretexts.orglibretexts.org This reaction involves the elimination of a water molecule from two alcohol molecules, facilitated by a strong acid catalyst like sulfuric acid. vaia.com

The mechanism of acid-catalyzed etherification involves several key steps. numberanalytics.commasterorganicchemistry.com First, the acid protonates the hydroxyl group of an alcohol molecule, converting it into a good leaving group (water). masterorganicchemistry.com A second alcohol molecule then acts as a nucleophile, attacking the protonated alcohol and displacing the water molecule in an Sₙ2 reaction. libretexts.org Finally, a deprotonation step yields the ether and regenerates the acid catalyst. youtube.com

This method is generally limited to the synthesis of symmetrical ethers from primary alcohols because using a mixture of alcohols typically results in a mixture of products. libretexts.orgvaia.com Furthermore, secondary and tertiary alcohols tend to undergo elimination to form alkenes under these conditions. libretexts.org The reaction temperature is a critical parameter; lower temperatures (around 130-140°C for ethanol) favor ether formation, while higher temperatures promote alkene formation. libretexts.orgmasterorganicchemistry.com

The selective synthesis of either symmetrical or asymmetrical sulfoethyl ethers depends on the chosen synthetic route.

Symmetrical Sulfoethyl Ethers: Acid-catalyzed dehydration is the primary method for producing symmetrical ethers. vaia.com For instance, reacting two molecules of 2-hydroxyethanesulfonic acid under acidic conditions could theoretically yield bis(2-sulfoethyl) ether. However, the practical application of this method for sulfoethyl ethers requires careful control of reaction conditions to avoid unwanted side reactions.

Asymmetrical Sulfoethyl Ethers: The Williamson ether synthesis is the more versatile method for preparing asymmetrical ethers. byjus.com By selecting two different starting materials—an alcohol and a sulfoethylating agent—asymmetrical sulfoethyl ethers can be synthesized with high selectivity. For example, reacting an alkoxide with a haloethanesulfonic acid derivative allows for the controlled formation of a specific asymmetrical this compound. byjus.comvulcanchem.com The choice of a primary alkyl halide or sulfonate ester as the electrophile is crucial to ensure the reaction proceeds via an Sₙ2 mechanism and minimizes the formation of elimination byproducts. libretexts.org

Mechanistic Considerations of Acid-Catalyzed Etherification

Directed Synthesis of Specific Sulfoethylated Compounds

The directed synthesis of sulfoethylated compounds is a cornerstone of their application, allowing for the fine-tuning of properties such as solubility, viscosity, and interaction with other molecules. This section details the synthetic methodologies for two major classes of sulfoethyl ethers: those derived from cellulose and those from cyclodextrins.

Synthesis of Sulfoethyl Cellulose and Its Derivatives

Sulfoethyl cellulose (SEC) is produced by the etherification of cellulose. The process involves activating the hydroxyl groups on the anhydroglucose (B10753087) units of the cellulose polymer to make them amenable to reaction with a sulfoethylating agent.

The most common route to synthesizing sulfoethyl cellulose begins with the preparation of alkali cellulose. Cellulose, typically in the form of pulp or microcrystalline cellulose, is steeped in a concentrated aqueous solution of sodium hydroxide. researchgate.netsci-hub.st This process causes the cellulose fibers to swell and deprotonates the hydroxyl groups, forming highly reactive alkoxide sites. The concentration of the sodium hydroxide solution is a critical parameter, with concentrations typically ranging from 15% to 30% being used to achieve effective activation. researchgate.netsci-hub.st

Once the alkali cellulose is formed, it is reacted with a sulfonating agent. Common agents include sodium 2-chloroethanesulfonate, chloroethyl sulfonic acid, or, more efficiently, sodium vinyl sulfonate (NaVS). researchgate.netgoogle.com The reaction is typically carried out as a slurry process in an organic solvent like isopropanol, which serves as the reaction medium. researchgate.nettu-dresden.de The sulfoethylation can proceed as a substitution reaction with haloalkane sulfonates or as a Michael addition with vinyl sulfonates at elevated temperatures, generally between 60°C and 90°C. google.comtu-dresden.de

It is possible to introduce other functional groups onto the cellulose backbone alongside sulfoethyl groups to create mixed ethers with tailored properties. A notable example is carboxymethyl sulfoethyl cellulose (CMSEC). google.com This mixed ether can be prepared by reacting alkali cellulose with a mixture of a sulfoethylating agent (e.g., disodium (B8443419) ethionate) and a carboxymethylating agent (e.g., sodium monochloroacetate). google.com The reaction is performed in the presence of a strong alkali, such as aqueous sodium hydroxide. google.com

Another type of mixed ether is dihydroxypropyl sulfoethyl cellulose. This derivative is synthesized by first preparing alkali cellulose and reacting it with a sulfoethylating compound. google.com Following the sulfoethylation step, the product is then reacted with a dihydroxypropylating agent like glycidol (B123203) or 3-chloro-1,2-propandiol to introduce the dihydroxypropyl groups. google.com The introduction of sulfoethyl groups into carboxymethyl cellulose can significantly improve its tolerance to acids and polyvalent metal ions. google.com

The degree of substitution (DS) refers to the average number of hydroxyl groups substituted per anhydroglucose unit in the cellulose chain. Controlling the DS is crucial as it dictates the final properties of the sulfoethyl cellulose, such as its water solubility and viscosity. researchgate.netgoogle.com Water solubility is typically achieved at DS values of 0.3 to 0.4 and above. google.com

Several reaction parameters are manipulated to control the DS:

Molar Ratio of Reactants : The DS is strongly influenced by the molar ratio of the sulfoethylating agent to the anhydroglucose units. researchgate.net

Alkali Concentration : The concentration of the sodium hydroxide solution used for alkalization directly impacts the activation of cellulose and, consequently, the efficiency of the etherification. researchgate.netsci-hub.st For carboxymethylation, a related process, the DS was found to be maximal at an alkali concentration of 20% (w/v). sci-hub.st

Reaction Temperature and Time : Higher temperatures and longer reaction times can increase the DS, although excessively harsh conditions can also lead to polymer degradation. researchgate.netgoogle.com Reaction temperatures are often maintained between 55°C and 100°C. google.com

Reaction Medium : The choice of slurry medium, such as isopropanol, is critical for achieving high efficiency in the sulfoethylation reaction. researchgate.net

The following table summarizes research findings on the effect of reaction conditions on the Degree of Substitution (DS) of cellulose derivatives.

| Cellulose Derivative | Key Reaction Parameter | Parameter Value | Resulting DS | Reference |

|---|---|---|---|---|

| Sulfoethyl Cellulose (SEC) | NaOH Concentration | 15% | Up to 1.24 (for DSCMC in a mixed ether) | researchgate.net |

| Sulfoethyl Cellulose (SEC) | Molar Ratio (NaVS per AGU) & NaOH Conc. | Varied | 0.1 to 0.5 | researchgate.net |

| Sulfoethyl Cellulose (SEC) | Reaction Conditions | Varied Temperature, Time, Medium | Up to 0.65 | researchgate.net |

| Carboxymethyl Sulfoethyl Cellulose | Reactant Molar Ratio | 0.1-1.0 mole sulfoethylating agent / 0.25-3.0 moles carboxymethylating agent | 0.22 (sulfoethyl), 0.45 (carboxymethyl) | google.com |

| Carboxymethyl Cellulose (CMC) | NaOH Concentration | 20% (w/v) | 0.874 | sci-hub.st |

To improve efficiency and economy, one-pot synthetic methods have been developed. google.com In one such process, the alkylating agent (e.g., sodium vinyl sulfonate) is added to a suspension of ground cellulose in an alcohol medium before the addition of the alkali. google.com The mixture is thoroughly blended, and then an alkali, typically sodium hydroxide solution, is added to raise the pH to a highly alkaline range (pH 11-14). google.com The temperature is then increased to initiate the etherification reaction. google.com This approach streamlines the synthesis by removing the need for a separate pre-treatment step to form alkali cellulose. Another one-pot method involves the hydrothermal synthesis of a magnetic cellulose nanocomposite, which is then post-sulfonated. nih.govnih.gov

Controlled Degree of Substitution (DS) in Cellulose Sulfoethylation Processes

Synthesis of Sulfoalkyl Ether Cyclodextrins (e.g., this compound γ-Cyclodextrin)

Sulfoalkyl ether cyclodextrins (SAE-CDs) are produced by derivatizing the parent cyclodextrins (α-, β-, or γ-cyclodextrin). google.comeuropa.eu The synthesis is generally performed by treating the cyclodextrin (B1172386) with an alkyl sultone, such as 1,4-butane sultone, in the presence of a base in an aqueous solution. google.comnih.gov The base, an alkali metal hydroxide, facilitates the reaction. google.com A key aspect of this synthesis is the ability to perform it in aqueous solutions, which avoids the use of potentially toxic and environmentally harmful organic solvents. nih.govresearchgate.net

The synthesis of this compound-β-cyclodextrin and other sulfoalkyl derivatives can be achieved through a simple "one-pot" single-step method in an aqueous solution. researchgate.netresearchgate.net This method simplifies the process and avoids the limitations of multi-step organic synthesis. researchgate.net For γ-cyclodextrin, which is highly water-soluble, enzymatic syntheses using photoswitchable templates have been developed to improve yields and simplify purification, avoiding energy-intensive steps like steam distillation. acs.org

The degree of substitution in SAE-CDs can be controlled by the molar ratio of the reactants. researchgate.net For instance, different ratios of β-cyclodextrin to 1,4-butane sultone are used to target specific average degrees of substitution. researchgate.netresearchgate.net The reaction can be conducted to favor substitution at different hydroxyl positions on the cyclodextrin ring. nih.gov

The following table provides examples of reactant compositions used in the one-pot synthesis of sulfoalkyl ether β-cyclodextrins to achieve different degrees of substitution.

| Target Derivative | Cyclodextrin | Alkylating Agent | Molar Ratio (CD:Agent) | Target DS | Reference |

|---|---|---|---|---|---|

| Sulfopropyl ether β-CD | β-Cyclodextrin | 1,3-Propane sultone | 1:4 | 1 | researchgate.net |

| Sulfopropyl ether β-CD | β-Cyclodextrin | 1,3-Propane sultone | 1:10 | 4 | researchgate.net |

| Sulfopropyl ether β-CD | β-Cyclodextrin | 1,3-Propane sultone | 1:18 | 7 | researchgate.net |

| Sulfobutyl ether β-CD | β-Cyclodextrin | 1,4-Butane sultone | 1:4 | 1 | researchgate.net |

| Sulfobutyl ether β-CD | β-Cyclodextrin | 1,4-Butane sultone | 1:10 | 4 | researchgate.net |

| Sulfobutyl ether β-CD | β-Cyclodextrin | 1,4-Butane sultone | 1:18 | 7 | researchgate.net |

| This compound β-CD | β-Cyclodextrin | Not specified | Not specified | 3.4 | researchgate.net |

Synthesis of this compound Starch Derivatives

The creation of this compound starch derivatives involves the chemical modification of starch, a readily available polysaccharide. These modified starches possess unique properties, such as altered viscosity, solubility, and ionic characteristics, making them suitable for various applications. ontosight.ai The synthesis generally involves reacting starch with a sulfoethylating agent in an alkaline medium. google.com A common process describes the preparation of water-soluble alkali metal salts of sulfoalkyl ethers of starches. google.com The resulting sulfoethylated starch is a water-soluble product that often retains the original granular appearance of the starch. google.com

The core of the synthesis is the etherification of the hydroxyl groups present on the anhydroglucose units of the starch polymer. integrityresjournals.org Starch can be reacted with haloalkyl sulfonic acids or their salts in the presence of free alkali and water to form the water-soluble alkali metal salt of the sulfoalkyl ether of starch. google.com For example, sodium sulfoethyl starch can be prepared by suspending starch and sodium sulfoethyl chloride in an alcohol, such as isopropanol, and then adding an aqueous solution of sodium hydroxide. google.com The reaction efficiency and properties of the final product depend on factors like the ratio of reactants and the reaction conditions. google.com This modification imparts the starch with unique ionic properties useful in various industrial and pharmaceutical contexts. ontosight.ai

| Reactant | Quantity/Conditions | Reference |

|---|---|---|

| Potato Starch (15% moisture) | 58.5 parts | google.com |

| Sodium Sulfoethyl Chloride (55% purity) | 93.25 parts | google.com |

| Isopropanol (97%) | 938.5 parts | google.com |

| Product Appearance | Similar to original starch, completely water-soluble | google.com |

| Reaction Efficiency | 57% | google.com |

Synthesis of Other Complex this compound Systems

Beyond cyclodextrins and starches, this compound moieties can be introduced into other complex carbohydrate systems to tailor their properties for specific applications.

The chemical modification of other polysaccharides, such as xylan (B1165943), has been explored to create novel functional materials. Water-soluble amphiphilic derivatives of beech wood xylan and its sulfoethyl derivatives have been obtained by introducing small quantities of long alkyl chains. mdpi.com These derivatives exhibit excellent properties for emulsification and foam stabilization. mdpi.com Similarly, the synthesis of low-sulfoethylated cellulose has been reported, demonstrating the versatility of this modification across different polysaccharide backbones. mdpi.comresearchgate.net The synthesis involves the etherification of the polysaccharide's hydroxyl groups, which can be achieved through various methods, including heterogeneous, pseudo-homogeneous, and homogeneous reaction conditions, to achieve water-soluble products. mdpi.com

Reaction Mechanisms and Chemical Transformations of Sulfoethyl Ethers

Mechanistic Studies of Sulfoethyl Ether Formation

The formation of sulfoethyl ethers typically proceeds through nucleophilic substitution reactions, with the Williamson ether synthesis being a primary and illustrative method. lumenlearning.comnumberanalytics.com This reaction involves an alkoxide ion acting as a nucleophile and reacting with a suitable electrophile containing a sulfoethyl group. lumenlearning.com

The Williamson ether synthesis is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. libretexts.orgmasterorganicchemistry.com The mechanism for the formation of a this compound can be outlined in the following steps:

Formation of the Nucleophile : An alcohol (R-OH) is deprotonated by a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide ion (R-O⁻). youtube.comlibretexts.org

Nucleophilic Attack : The alkoxide ion then attacks an electrophilic carbon atom. In the context of this compound synthesis, the electrophile is typically a derivative of ethanesulfonic acid, such as sodium 2-chloroethanesulfonate or sodium 2-bromoethanesulfonate (B1233127). vulcanchem.com The reaction can also utilize sulfonate esters as the alkylating agent. lumenlearning.com

Leaving Group Departure : The attack by the nucleophile occurs in a concerted fashion, leading to the displacement of a leaving group (e.g., Cl⁻, Br⁻, or a sulfonate ester). libretexts.orgmasterorganicchemistry.com The effectiveness of the leaving group is crucial for the reaction to proceed efficiently.

Table 1: Key Components in this compound Synthesis via Williamson Method

| Component | Role | Example |

| Nucleophile | Attacks the electrophilic carbon | Alkoxide ion (R-O⁻) |

| Electrophile | Contains the sulfoethyl group and a leaving group | Sodium 2-chloroethanesulfonate, Sodium 2-bromoethanesulfonate vulcanchem.com |

| Leaving Group | Displaced by the nucleophile | Halide ions (Cl⁻, Br⁻), Sulfonate esters libretexts.orgmasterorganicchemistry.com |

| Base | Deprotonates the alcohol to form the alkoxide | Sodium hydride (NaH) libretexts.org |

| Solvent | Facilitates the SN2 reaction | Dimethyl sulfoxide (B87167) (DMSO) lumenlearning.com |

A key feature of the SN2 mechanism that governs the Williamson ether synthesis is the inversion of stereochemistry at the electrophilic carbon center, if it is chiral. lumenlearning.comlibretexts.orgmasterorganicchemistry.com This occurs because the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). masterorganicchemistry.commedium.com

This stereospecificity is a powerful tool in organic synthesis. youtube.com If a chiral alcohol is converted to an alkoxide and reacted with an achiral sulfoethylating agent, the stereochemistry at the alcohol's carbon is retained. youtube.com Conversely, if a chiral sulfoethylating agent (with a chiral carbon bearing the leaving group) is used, the reaction will proceed with inversion of configuration at that center. masterorganicchemistry.com

The reaction works best with primary alkyl halides or sulfonate esters as the electrophile. masterorganicchemistry.com Secondary alkyl halides can also be used, but elimination reactions often compete with substitution. masterorganicchemistry.com Tertiary alkyl halides are not suitable for this reaction as they predominantly undergo elimination. masterorganicchemistry.com

Nucleophilic Attack and Leaving Group Dynamics in Etherification

Reactivity of the Sulfoethyl Moiety within Complex Chemical Structures

The sulfoethyl group, comprising both an ether linkage and a sulfonic acid (or sulfonate) group, exhibits a dual reactivity profile. The sulfonic acid group imparts high polarity and water solubility to the molecules. mdpi.com

The sulfonic acid group within a this compound can undergo several chemical transformations, allowing for the synthesis of various derivatives. These interconversions are crucial for modifying the properties of the parent molecule.

Conversion to Sulfonyl Halides : Sulfonic acids can be converted into sulfonyl halides. For instance, treatment with thionyl chloride (SOCl₂) can yield the corresponding sulfonyl chloride (R-SO₂Cl). wikipedia.org

Formation of Sulfonate Esters : Sulfonic acids can be esterified, often by reacting the corresponding sulfonyl chloride with an alcohol. wikipedia.org These sulfonate esters are themselves useful as alkylating agents. wikipedia.org

Synthesis of Sulfonamides : Sulfonyl chlorides, derived from the sulfonic acid, can react with primary or secondary amines to form sulfonamides.

These transformations allow for the this compound scaffold to be further elaborated into more complex structures.

The ether bond in sulfoethyl ethers is generally stable but can be cleaved under specific conditions. wikipedia.org

Acidic Cleavage : Ethers can be cleaved by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). byjus.comnumberanalytics.comlibretexts.org The reaction mechanism involves the protonation of the ether oxygen, making it a better leaving group. libretexts.org This is followed by a nucleophilic attack by the halide ion. libretexts.org Depending on the structure of the ether, this can proceed via an SN1 or SN2 mechanism. wikipedia.orglibretexts.org For sulfoethyl ethers, which are primary ethers, the cleavage is likely to follow an SN2 pathway. wikipedia.org

Basic Cleavage : While generally stable under basic conditions, some ethers can be cleaved by strong bases. numberanalytics.com However, for sulfoethyl ethers, alkaline conditions tend to stabilize the ether linkage while promoting the ionization of the sulfonate group. vulcanchem.com

The stability of the sulfonate ester group itself is also a significant factor. Simple sulfonate esters are potent electrophiles and can be unstable. nih.gov Sterically hindered esters, such as neopentyl esters, show greater stability to a wide range of reagents and can be used as protecting groups for sulfonic acids. nih.govgoogle.com The stability of various sulfonate esters has been profiled, showing that isobutyl and neopentyl sulfonates are stable to bases and nucleophiles but can be cleaved by strong acids. researchgate.net Trichloroethyl sulfonates are stable to non-basic nucleophiles but react with basic ones. nih.gov

Functional Group Interconversions Involving Sulfoethyl Ethers

Derivatization and Functionalization of this compound Scaffolds

The presence of the this compound group can be used to impart specific properties, such as water solubility, to larger molecules and scaffolds. mdpi.com This has been exploited in the derivatization of various polymers and complex structures.

Cellulose (B213188) and Starch Derivatives : Cellulose and starch can be modified with this compound groups to enhance their water solubility and alter their physical properties. google.comresearchgate.netgoogle.com The synthesis often involves reacting the polysaccharide with a sulfoethylating agent like sodium 2-chloroethanesulfonate in an alkaline medium. vulcanchem.com The degree of substitution can be controlled by adjusting reaction parameters such as temperature and solvent. vulcanchem.com These derivatized polymers have applications in various fields.

Cyclodextrin (B1172386) Derivatives : Cyclodextrins, which are cyclic oligosaccharides, have been functionalized with this compound groups. google.com These modifications improve the water solubility of the parent cyclodextrin and are of interest in pharmaceutical applications for enhancing the solubility and stability of drug molecules. google.comgoogle.com

Polymer Functionalization : Polymers containing this compound groups can be synthesized or modified post-polymerization. For example, poly(ether sulfone)s can be functionalized to include pendant carboxylic acid groups, altering their properties like glass transition temperature and hydrophilicity. mdpi.com Similarly, polymers with vinyl ether backbones can be functionalized for various applications. d-nb.info Polyethylenimine has also been N-sulfoethylated to create sorbents for metal ions. researchgate.net

This functionalization approach allows for the creation of materials with tailored properties for specific applications, leveraging the characteristics imparted by the this compound moiety.

Regioselective Modification of Polyhydroxyl-Containing Sulfoethyl Ethers

In macromolecules containing multiple hydroxyl groups, such as polysaccharides, the ability to selectively modify specific positions is crucial for controlling the final properties of the material. The sulfoethylation of these polymers, like cellulose or chitosan (B1678972), is a key example where regioselectivity plays a significant role.

The modification of polysaccharides like chitosan can be directed to either the amino group (N-substitution) or the hydroxyl groups (O-substitution). researchgate.net Under slightly acidic conditions, the reaction of chitosan with sodium 2-bromoethanesulfonate can lead to selective N-substitution. researchgate.neturfu.ru In contrast, conducting the reaction under alkaline conditions with reagents like sodium 2-chloroethanesulfonate can result in substitution at both the hydroxyl and amino moieties. researchgate.net The use of a bulky N-phthaloyl protecting group on the C-2 amino group of chitosan sterically hinders this position, allowing for selective reactions to occur at the C-6 primary hydroxyl group. plos.org

In the case of other polyhydroxyl compounds like methyl β-D-galactopyranoside, regioselective alkylation can be achieved using dibutylstannylene acetal (B89532) intermediates. nih.gov The reaction of the monodibutylstannylene acetal with long-chain alkyl bromides in the presence of cesium fluoride (B91410) predominantly yields the 3-O-alkyl ether, demonstrating control over which hydroxyl group is etherified. nih.gov This approach allows for the precise placement of ether linkages, which can then be followed by further modifications, such as sulfation at other specific sites. nih.gov For instance, the sulfation of the dibutylstannylene acetal of methyl 3-O-tetradecyl-β-D-galactopyranoside resulted in the 6-sulfate in high yield. nih.gov

Similarly, regioselective esterification of the primary surface hydroxyl groups (C6-OH) of cellulose nanofibers has been demonstrated using acyl imidazoles in a water-assisted process, achieving 93% selectivity. rsc.org While this example is for esterification, the principle of targeting specific hydroxyl groups is fundamental to the regioselective modification of polyhydroxyl backbones, which can also be applied to etherification reactions.

The table below summarizes findings on the regioselective modification of polyhydroxyl compounds, which can be precursors for or analogous to this compound derivatives.

| Polyhydroxyl Backbone | Reagents | Reaction Conditions | Position of Modification | Outcome | Reference |

|---|---|---|---|---|---|

| Chitosan | Sodium 2-bromoethanesulfonate (NaBES) | Slightly acidic | Amino group (N-2) | Selective N-2-sulfoethylation | researchgate.neturfu.ru |

| Chitosan | Sodium 2-chloroethanesulfonate (NaCES) | Alkaline | Amino and Hydroxyl groups | Substitution at both -NH2 and -OH | researchgate.net |

| Chitosan | Phthalic anhydride (B1165640) (protection), then other reagents | DMF, 120°C (for protection) | Primary Hydroxyl group (C-6) | Selective C-6 modification due to steric hindrance at C-2 | plos.org |

| Methyl β-D-galactopyranoside | Dibutyltin oxide, then Alkyl Bromide, CsF | DMF, 65°C | Secondary Hydroxyl group (C-3) | Predominantly 3-O-alkylation | nih.gov |

Introduction of Additional Functionalities onto Sulfoethylated Backbones

Once a sulfoethylated backbone is formed, further chemical transformations can introduce additional functionalities, expanding the potential applications of the resulting polymer. These modifications can leverage the remaining reactive sites on the polymer or the sulfoethyl group itself.

A primary method for introducing new functionalities is through the cross-linking of polymer chains. Sulfoethylated derivatives, such as N-2-sulfoethylchitosan, can be cross-linked using agents like epichlorohydrin (B41342) or glutaraldehyde. researchgate.netmdpi.com This process not only modifies the polymer's physical properties, such as solubility and mechanical strength, but also creates a network structure suitable for applications like ion sorption. researchgate.netmdpi.com

The introduction of small functional groups can significantly alter the properties of the parent polymer. plos.org For sulfoethylated polysaccharides, the remaining hydroxyl or amino groups serve as handles for further derivatization. For example, after the sulfoethylation of chitosan, the remaining free amino groups can be targeted for subsequent reactions, provided they were not the initial site of modification. plos.org The activation of carboxyl groups on polysaccharide backbones using reagents like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC) allows for the formation of amide bonds with amine-containing molecules, attaching new functional units. mdpi.com This principle can be applied to sulfoethylated polymers that also contain carboxyl groups.

Furthermore, the ether linkage itself, although generally stable, can be cleaved under harsh acidic conditions, typically with strong acids like HBr or HI. libretexts.orglibretexts.org This reaction breaks the C-O bond, which could be used to deconstruct the polymer or alter its structure significantly. libretexts.org The introduction of functionalities can also be achieved through coupling reactions. For instance, transition-metal-free photoredox catalysis has been used for the cross-dehydrogenative coupling of enamides with ethers, forging new C-C bonds and attaching complex groups to the carbon adjacent to the ether oxygen. rsc.org This demonstrates a modern synthetic route to functionalize the α-position of an ether. rsc.orgbeilstein-journals.org

The table below details examples of introducing additional functionalities onto polymer backbones, a process applicable to sulfoethylated structures.

| Polymer Backbone | Reaction Type | Reagents/Method | Introduced Functionality/Modification | Reference |

|---|---|---|---|---|

| N-2-sulfoethylchitosan | Cross-linking | Epichlorohydrin, Glutaraldehyde | Cross-linked polymer network for use as a sorbent | researchgate.netmdpi.com |

| Glycosaminoglycans (GAGs) | Amide bond formation | EDC, Amine-containing reagent | Amide-linked functional groups (labels, cross-linkers) | mdpi.com |

| Enamides and Ethers | Cross-dehydrogenative coupling | Visible-light photoredox catalysis | β-alkylation of enamides, forming new C-C bonds with the ether | rsc.org |

| General Ethers | Acidic Cleavage | Strong acids (HBr, HI) | Cleavage of C-O ether bond to form an alcohol and an alkyl halide | libretexts.orglibretexts.org |

Characterization Methodologies for Sulfoethyl Ether Compounds

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of sulfoethyl ether compounds, providing detailed information at the molecular level. slideshare.netbruker.comegyankosh.ac.in Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR) spectroscopy, and X-ray Diffraction (XRD) are indispensable for confirming molecular structures and understanding their three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Sulfoethyl Ethers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound compounds. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework and identify the specific sites of sulfoethylation.

In the ¹³C NMR spectra of sulfoethylated derivatives, such as sulfoethyl cellulose (B213188) (SEC), the carbons bearing the sulfonate group show distinct chemical shifts. For instance, a characteristic shift around 66.1 ppm is often observed for the C6 carbon in sulfoethylated cellulose, indicating that substitution preferentially occurs at the primary hydroxyl groups. vulcanchem.com Hydrogens on carbons adjacent to the ether oxygen typically resonate in the 3.4–4.5 ppm range in ¹H NMR spectra. libretexts.orgpressbooks.publibretexts.org The carbons next to the ether oxygen exhibit signals in the 50–80 ppm range in ¹³C NMR spectra. pressbooks.pub

To resolve complex or overlapping signals, especially in polymeric materials, two-dimensional (2D) NMR techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed. researchgate.net These methods correlate ¹H and ¹³C shifts, allowing for unambiguous assignments of substituents along the polymer chain. vulcanchem.comresearchgate.net

Table 1: Indicative NMR Chemical Shifts for Ether and Sulfo-Functionalized Compounds

| Nucleus | Functional Group Environment | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | Protons on carbon adjacent to ether oxygen (-CH₂-O-) | 3.4 - 4.5 libretexts.orgpressbooks.pub |

| ¹H | Protons on carbons in epoxides | 2.5 - 3.5 libretexts.orgpressbooks.pub |

| ¹³C | Carbon adjacent to ether oxygen (R-C -O) | 50 - 80 pressbooks.pub |

Fourier Transform Infrared (FTIR) Spectroscopy in this compound Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive method used to identify functional groups within a molecule, confirming the presence of this compound moieties. The technique works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies.

The FTIR spectra of this compound compounds are characterized by several key absorption bands. These include:

A strong C-O stretching vibration from the ether linkage, typically found between 1050 and 1150 cm⁻¹. pressbooks.pubgsconlinepress.com

Vibrations corresponding to the sulfonate group (SO₃), such as the symmetric S=O stretch, which appears around 1044 cm⁻¹. vulcanchem.com Other bands related to the sulfate (B86663) or sulfonate group can be seen at 1245–1252 cm⁻¹ and 800–809 cm⁻¹. researchgate.net

A C-S vibration band, which has been identified at approximately 811 cm⁻¹. vulcanchem.com

An ether C-O-C bending mode observed near 747 cm⁻¹. vulcanchem.com

In studies of composite materials, such as those blending sulfoethyl cellulose (SEC) with sulfonated poly(ether ether ketone) (SPEEK), FTIR is used to investigate the interactions between the components. researchgate.netresearchgate.net For example, cross-linking between the sulfonic acid groups of one polymer and the hydroxyl groups of the other can be detected through shifts in the relevant absorption bands. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for this compound Compounds

| Wavenumber (cm⁻¹) | Assignment | Source(s) |

|---|---|---|

| ~1245 - 1252 | Sulfate/Sulfonate Group Vibration | researchgate.net |

| ~1050 - 1150 | C-O Stretch (Ether) | pressbooks.pub |

| ~1044 | S=O Symmetric Stretch | vulcanchem.com |

| ~811 | C-S Vibration | vulcanchem.com |

| ~800 - 809 | Sulfate/Sulfonate Group Vibration | researchgate.net |

X-ray Diffraction (XRD) for Crystalline and Amorphous Structures

X-ray Diffraction (XRD) is an analytical technique used to investigate the physical form of this compound materials, distinguishing between crystalline (ordered) and amorphous (disordered) structures. malvernpanalytical.commdpi.com The method involves directing X-rays at a sample and measuring the scattering pattern to determine its atomic and molecular arrangement. malvernpanalytical.com

In the context of this compound polymers and composites, XRD is frequently used to assess how chemical modification or blending affects the material's crystallinity. For instance, the introduction of sulfonic groups into a crystalline polymer like poly(ether ether ketone) (PEEK) can disrupt the ordered structure, leading to an increase in the amorphous content, which is observable in the XRD pattern. researchgate.net Similarly, when sulfoethyl cellulose is blended with other polymers, XRD diffractograms can reveal a decrease in the degree of crystallinity compared to the original materials, indicating successful integration and interaction between the polymer chains. researchgate.net This information is vital for understanding the mechanical and physical properties of the resulting material.

Chromatographic and Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. unige.chumass.edu For this compound compounds, these methods are essential for isolating products from reaction mixtures and for assessing their purity.

Application of Chromatography in Purity Assessment and Isolation

Chromatographic techniques are fundamental in the quality control and analysis of this compound compounds. unige.ch High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of a sample. chromatographyonline.comsepscience.com By using a photodiode array (PDA) detector, HPLC can measure the UV absorbance across a peak to identify spectral variations that may indicate the presence of co-eluting impurities. sepscience.com For compounds that lack a strong UV chromophore, detection can be achieved by forming complexes that are UV-active or by using other detection methods like evaporative light scattering detection (ELSD). researchgate.net

Anion-exchange chromatography (AEC) is particularly well-suited for the analysis of charged molecules like sulfoethyl ethers. nih.gov This technique separates molecules based on their net negative charge, making it effective for analyzing mixtures of sulfoalkyl ether compounds, such as sulfobutyl ether-β-cyclodextrins. AEC can provide a detailed "fingerprint" of a sample, revealing the complexity of the mixture and allowing for the determination of properties like the average degree of substitution. nih.gov These methods are crucial for ensuring the quality and consistency of this compound products.

Thermal Analysis of this compound Materials

Thermal analysis techniques are used to study the effect of heat on this compound materials, providing critical information about their stability, decomposition, and phase transitions. intertek.com Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are commonly employed. intertek.commdpi.com

TGA measures the change in mass of a sample as a function of temperature, revealing the temperatures at which decomposition occurs. For sulfonated polymers like SPEEK, TGA studies show distinct stages of thermal degradation. tue.nl These typically include an initial mass loss from absorbed water, followed by the removal of the sulfonic acid groups (desulfonation) at temperatures between 150–400 °C, and finally, decomposition of the main polymer backbone at temperatures above 400 °C. tue.nl Research has shown that the thermal stability of these materials can be significantly enhanced by exchanging the proton of the sulfonate group with a sodium ion, which prevents the desulfonation reaction. tue.nl

DSC measures the heat flow into or out of a sample during a controlled temperature change, identifying events like glass transitions and melting points. researchgate.net In studies of composite membranes containing sulfoethyl cellulose, TGA and DSC are used to confirm that the resulting materials possess enhanced thermal stability compared to the individual components. researchgate.netresearchgate.netresearchgate.net

Table 3: Thermal Decomposition Stages of Sulfonated Aromatic Polymers

| Temperature Range | Event | Description |

|---|---|---|

| 50–150 °C | Water/Solvent Removal | Loss of absorbed water and residual solvents. tue.nl |

| 150–400 °C | Desulfonation | Removal of sulfonic acid groups, a key degradation step. tue.nl |

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. torontech.com This technique is invaluable for determining the thermal stability of this compound-containing polymers and composites. The resulting TGA curve plots mass loss against temperature, revealing key information about decomposition temperatures, the presence of volatile components, and the amount of residual char. torontech.comnih.gov Differential Thermal Analysis (DTA), on the other hand, measures the temperature difference between a sample and an inert reference as they are subjected to the same heating program. inflibnet.ac.inhitachi-hightech.com DTA detects exothermic and endothermic events, such as phase transitions, crystallization, and decomposition, providing complementary information to TGA. inflibnet.ac.in

The thermal degradation of polymers related in structure to those that can be modified to contain this compound moieties, such as poly(ether sulfone)s, has been studied in detail. These studies show that degradation often occurs in multiple steps. For instance, in some poly(ether sulfone) copolymers, degradation processes were observed in the temperature range of 370 to 650 °C. nih.gov The initial decomposition can be associated with the loss of functional groups, followed by the cleavage of the main polymer chain at higher temperatures. nih.govmdpi.com For example, the scission of diphenyl sulfone and diphenyl ether groups has been observed in the thermal degradation of related aromatic polymers. mdpi.com

The table below summarizes TGA data for P(ESES-co-ESDPA) copolymers, which are structurally related to polymers that could incorporate this compound groups. The data illustrates how the composition affects thermal stability.

| Polymer Composition (ESDPA mol%) | Tonset (°C)a | T50% (°C)b | Tmax (°C)c | Residue at 800 °C (wt%)d |

| 0 | 485 | 592 | 585 | 35 |

| 10 | 470 | 585 | 578 | 34 |

| 25 | 455 | 570 | 565 | 33 |

| 50 | 430 | 555 | 545 | 32 |

| 75 | 410 | 525 | 510 | 32 |

| 100 | 390 | 505 | 495 | 32 |

| Table based on data for P(ESES-co-ESDPA) copolymers, illustrating general thermal behavior of related poly(ether sulfone) structures. nih.gov | ||||

| a Initial decomposition temperature (5% weight loss). nih.gov | ||||

| b Half decomposition temperature (50% weight loss). nih.gov | ||||

| c Temperature at the maximum rate of weight loss. nih.gov | ||||

| d Residue at 800 °C. nih.gov |

DTA provides further insights into the thermal events. An endothermic peak in a DTA curve can indicate a process like melting or dehydration, while an exothermic peak can signify crystallization or oxidation. inflibnet.ac.in For polymers, DTA can reveal the glass transition temperature, melting point, and crystallization temperature. mvpsvktcollege.ac.in When analyzing composite materials, the shifts in these transition temperatures can indicate the degree of interaction between the filler and the polymer matrix.

Morphological and Microstructural Characterization

The surface and internal structure of materials containing this compound are crucial for their functionality, especially in applications like membranes and composites. Scanning Electron Microscopy (SEM) is a primary tool for investigating these features.

Scanning Electron Microscopy (SEM) for Surface and Composite Analysis

Scanning Electron Microscopy (SEM) is a versatile technique used to obtain high-resolution images of a sample's surface topography and composition. nanogune.euwhiterose.ac.uk It works by scanning the surface with a focused beam of electrons, which interact with the atoms in the sample, producing various signals that contain information about the surface's topography and composition. whiterose.ac.uk This method is particularly useful for examining the surface morphology and the cross-sectional structure of composite materials. researchgate.netresearchgate.net

In the context of this compound compounds, SEM has been utilized to study the morphology of composite membranes. For example, in membranes made from sulfonated poly(ether ether ketone) (SPEEK) blended with sulfoethyl cellulose (SEC), SEM analysis is used to assess the dispersion of the SEC within the SPEEK matrix and to observe the surface texture and cross-sectional architecture. researchgate.net Homogeneous dispersion is often a key goal for achieving desired material properties. SEM images can reveal whether the components are well-integrated or if phase separation has occurred. researchgate.net To examine the cross-section, membranes are often cryo-fractured using liquid nitrogen to create a clean break that reveals the internal structure without distortion. researchgate.net

SEM studies on related polymer systems, such as those incorporating other cellulose derivatives or inorganic fillers into polymer matrices, have shown that the addition of these components can significantly alter the surface morphology. researchgate.netatlantis-press.com For instance, the introduction of additives can affect the porosity and roughness of the membrane surface. atlantis-press.com In some cases, a more porous and rougher surface is desirable as it can increase the active surface area. atlantis-press.com

The images obtained from SEM can provide qualitative information about the surface features, such as the presence of pores, cracks, or aggregates. atlantis-press.com Furthermore, when coupled with Energy Dispersive X-ray Spectroscopy (EDX), SEM can also provide elemental analysis, confirming the distribution of specific elements, which would be useful for mapping the sulfur from the sulfoethyl groups.

Theoretical and Computational Studies of Sulfoethyl Ethers

Quantum Chemical Calculations on Sulfoethyl Ether Electronic Structure

Quantum chemical calculations, which apply the principles of quantum mechanics, are instrumental in elucidating the electronic structure of molecules. northwestern.edu These calculations can determine various molecular properties, including structure, energy levels, and electronic properties like dipole moments. northwestern.edu

For ether compounds, quantum chemical calculations have been used to determine key electronic and thermodynamic properties. For instance, in a study of dimethyl ether, calculations revealed its enthalpy, Gibbs free energy, and the energies of its highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). researchgate.net Such calculations provide a detailed understanding of the molecule's reactivity and electronic behavior. researchgate.net

Table 1: Calculated Electronic and Thermodynamic Properties of Dimethyl Ether (DME)

| Property | Value |

|---|---|

| Enthalpy (H) | -119.6 kcal/mol |

| Gibbs Free Energy (G) | -154.8 a.u. |

| HOMO Energy (En) | Varies with method |

| LUMO Energy (En+1) | Varies with method |

Note: Data sourced from a study on dimethyl ether and ethanol. researchgate.net

Advanced methods, such as those combining tight-binding semi-empirical methods with programs like Quantum Chemistry Electron Ionization Mass Spectra (QCEIMS), enable the efficient calculation of mass spectra for a wide range of molecules, including those containing ether functionalities. rsc.org These approaches allow for the automated and accurate computation of mass spectra for complex organic and organometallic systems. rsc.org

Molecular Dynamics Simulations of this compound Interactions in Solution

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in solution over time. These simulations can reveal how sulfoethyl ethers interact with solvent molecules and other solutes, providing insights into their solubility, aggregation, and transport properties.

MD simulations have been employed to study the behavior of surfactants like sodium lauryl ether sulfate (B86663) (SLES) in aqueous solutions. nih.govethz.ch These studies investigate micelle formation and the interactions of surfactant molecules with lipid bilayers. nih.gov For instance, simulations have shown that the number of ethoxyl groups in SLES molecules affects the average size of the micelles they form. ethz.ch

In a study of sulfonated poly(ether ether ketone) (S-PEEK), a polymer with ether linkages, MD simulations were used to investigate the structure of the material at different water contents. researchgate.net The simulations revealed how the sulfonate groups and water molecules arrange themselves, which is crucial for the material's application in polymer electrolyte membrane fuel cells. researchgate.net

Furthermore, simulations of cyclodextrin (B1172386) derivatives, including this compound-β-cyclodextrin, have shed light on their interactions with water. researchgate.net These studies show that the dynamics of water molecules in the hydration layers of these macrocycles are slower than in bulk water. researchgate.net

Structure-Property Relationship Modeling for this compound Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the structural features of molecules with their macroscopic properties. researchgate.net This approach is valuable for predicting the properties of new this compound derivatives without the need for extensive experimental work. unimore.it

The fundamental principle of QSPR is that changes in molecular structure lead to changes in the observed properties of materials. researchgate.net These models are built using a dataset of molecules with known structures and properties. researchgate.net For polymers and other materials, QSPR can predict properties like boiling point, density, viscosity, and refractive index. unimore.it

For example, QSPR models have been developed for a series of organic solvents with the general formula X-CH2CH2-Y, which includes ether functionalities. unimore.it These models use a large number of calculated molecular descriptors derived from quantum chemical methods and molecular topology to predict various physicochemical properties. unimore.it In the realm of cellulose (B213188) derivatives, which can include ether linkages, structure-property relationships are crucial for understanding how molecular structure influences rheological properties in solution. kuleuven.be

Table 2: Examples of Properties Predicted by QSPR Models

| Property | Conditions |

|---|---|

| Boiling Point | 760 mmHg |

| Density | 25 °C |

| Viscosity | 25 °C |

| Static Dielectric Constant | 25 °C |

| Refractive Index | 20 °C |

Note: Based on a study of organic solvents. unimore.it

Computational Design of Novel this compound Systems

Computational design leverages the principles of chemistry, computer science, and engineering to create new molecules and materials with desired properties. tuwien.ac.at This approach is increasingly used to design novel systems, including those based on sulfoethyl ethers.

The process often involves generating a large number of potential structures and then using computational methods to screen and identify the most promising candidates. This can involve the design of peptide ligands, where computational methods are used to create peptides that can bind to specific protein targets. nih.gov While not directly about sulfoethyl ethers, the methodologies are transferable.

In the context of materials science, computational design can be used to develop new polymers and other materials. For instance, research at the University of Stuttgart's Institute for Computational Design and Construction focuses on developing new computational tools and methods for architectural design, which can include the design of novel material systems. uni-stuttgart.de

The rational design of novel compounds, such as peptidomimetics, often involves a combination of biological and computational studies. mdpi.com Computational analysis, including molecular docking, can be used to understand how designed molecules interact with their targets. mdpi.com This integrated approach allows for the efficient development of new functional molecules.

Applications and Functional Roles of Sulfoethyl Ether Compounds in Advanced Materials and Chemical Technologies

Sulfoethyl Cellulose (B213188) in Polymer Science and Engineering

Sulfoethyl cellulose (SEC), a derivative of cellulose featuring sulfoethyl ether groups, demonstrates significant utility in polymer science due to its unique chemical properties. researchgate.net The introduction of the strongly acidic sulfoethyl group imparts anionic characteristics and influences its interaction with other materials, particularly in aqueous environments. researchgate.nettu-dresden.de

Sulfoethyl cellulose is a valuable additive in the fabrication of polymer composites, notably for proton exchange membranes (PEMs) used in fuel cells. researchgate.net When blended with polymers like sulfonated poly (ether ether ketone) (SPEEK), SEC enhances the membrane's performance. researchgate.net The incorporation of SEC into a SPEEK matrix can lead to composite membranes with improved thermal stability and increased water absorption compared to pure SPEEK. researchgate.net

The primary function of SEC in this context is to augment proton conductivity. researchgate.net The sulfonic groups in SEC provide additional pathways for proton transport through the membrane. Research has shown that composite membranes made of SPEEK blended with SEC can achieve significantly higher proton conductivity than the base polymer alone. researchgate.net For instance, a composite membrane of SPEEK with a 10 wt% load of SEC has demonstrated proton conductivity reaching up to 110 mS/cm at temperatures above 100 °C. researchgate.net This modification strategy is seen as an effective way to improve the performance of PEMs, which are critical components in fuel cell technology. researchgate.netanalis.com.my The hydroxyl groups on the cellulose backbone, in conjunction with the sulfo groups, contribute to the formation of efficient channels for proton transport. mdpi.com

| Membrane Composition | Key Improvement | Reported Proton Conductivity | Operating Condition |

|---|---|---|---|

| Pristine SPEEK | Baseline | Lower than composite | Not specified |

| SPEEK + 5 wt% SEC | Enhanced thermal stability and water absorption | Intermediate (not specified) | Not specified |

| SPEEK + 10 wt% SEC | Enhanced thermal stability and water absorption | Up to 110 mS/cm | > 100 °C |

The introduction of sulfoethyl groups significantly modifies the solubility and rheological properties of cellulose in aqueous systems. google.comkuleuven.be Unmodified cellulose is insoluble in water, but sulfoethylation renders it water-soluble, with the degree of substitution (DS) playing a critical role. google.comrsc.org The DS refers to the average number of hydroxyl groups on each anhydroglucose (B10753087) unit that have been replaced by sulfoethyl groups. google.com Sulfoethyl cellulose with a DS between 0.4 and 1.4 is noted for its complete solubility in water. google.com

The rheological behavior, including viscosity, is also heavily dependent on the DS and the molecular weight of the polymer. google.comkuleuven.be Sulfoethyl cellulose can act as an effective thickener, capable of forming high-viscosity solutions even at low concentrations. atamanchemicals.com The viscosity of a 2% aqueous solution of SEC can range from 15 to 60,000 mPa·s. google.com The fluidity and water retention capacity are essentially determined by the degree of sulfoethyl substitution. google.com Furthermore, sulfoethylated nanofibrillated cellulose has been shown to have superior redispersion properties and greater stability across a range of pH values compared to other derivatives like carboxymethylated cellulose, making it suitable as a rheological modifier in various products. researchgate.net These systems can also exhibit thixotropic properties, where the structure breaks down under shear and recovers at rest. nih.gov

| Property | DS Range | Value | Conditions |

|---|---|---|---|

| Solubility | 0.4 - 1.4 | Completely soluble in water | Aqueous solution |

| Viscosity | 0.4 - 1.4 | 15 - 60,000 mPa·s | 2% by weight aqueous solution at 20°C |

Role as Modifiers in Polymer Composites (e.g., Proton Exchange Membranes)

Sulfoalkyl Ether Cyclodextrins in Supramolecular Chemistry

Sulfoalkyl ether cyclodextrins are modified cyclic oligosaccharides used extensively in supramolecular chemistry. google.comresearchgate.net These molecules have a cone-like shape with a hydrophobic inner cavity and a hydrophilic exterior, allowing them to encapsulate other molecules, known as "guests," to form host-guest complexes. uni-wuppertal.demdpi.com The introduction of anionic sulfoalkyl ether substituents, such as sulfobutyl ether, dramatically improves the aqueous solubility of the parent cyclodextrin (B1172386). google.com

This complexation typically results in a 1:1 stoichiometry between the host and guest. researchgate.net The stability of these complexes is a key parameter, and research has shown that derivatives like sulfobutyl ether β-cyclodextrin (SBE-β-CD) can form highly stable complexes. researchgate.net The degree of substitution (DS)—the average number of sulfoalkyl groups per cyclodextrin molecule—influences the binding properties. cyclolab.hu For example, studies have compared the association constants of SBE-β-CD with different DS values, indicating that the substitution pattern affects the functional performance of the cyclodextrin in solubilizing guest molecules. cyclolab.hu

| Derivative | Average Degree of Substitution (DS) |

|---|---|

| This compound β-cyclodextrin | 3.4 |

| Sulfopropyl ether β-cyclodextrin | 1.6 |

| Sulfobutyl ether β-cyclodextrin | 2.5 |

Starch-Based this compound Derivatives in Advanced Biopolymer Applications

Starch is an abundant, renewable, and biodegradable polymer composed of amylose (B160209) and amylopectin. nih.gov However, native starch has limitations for material applications, including high water sensitivity and poor mechanical properties. nih.govresearchgate.net Chemical modification, such as the introduction of this compound groups, is a key strategy to overcome these drawbacks and create advanced biopolymers. sakshichemsciences.com

The etherification of starch to create derivatives like this compound starch significantly alters its physicochemical properties. sakshichemsciences.com The primary goal of this modification is to tune the solubility, viscosity, and ionic character of the material to meet the requirements of specific applications. sakshichemsciences.commdpi.com

Solubility: Native starch granules are generally insoluble in cold water. researchgate.net The introduction of hydrophilic and ionic sulfoethyl groups disrupts the granular structure and the intermolecular hydrogen bonds, leading to greatly enhanced water solubility. sakshichemsciences.com This allows the modified starch to be used in a wider range of formulations. sakshichemsciences.com

Viscosity: Starch ethers function as effective thickening agents. sakshichemsciences.com The derivatization process allows for precise control over the viscosity of the resulting solutions. Depending on the degree of substitution and the specific ether group, these derivatives can form viscous solutions, emulsions, or gels. sakshichemsciences.com

Ionic Properties: The sulfoethyl group (-CH₂CH₂SO₃⁻) introduces a strong anionic charge to the neutral starch backbone. This ionic character is crucial for applications where interactions with cations or charged surfaces are desired, expanding its utility beyond that of non-ionic starch derivatives.

This ability to systematically tune the properties of starch through sulfoethylation makes it a versatile biopolymer for use in various industrial fields, from packaging to textiles. nih.govresearchgate.net

This compound Derivatives in Photographic Materials Science

In the intricate science of photographic materials, this compound derivatives have been utilized for their ability to interact with and modify the properties of gelatin, a crucial component of photographic emulsions.

Application as Gelatin Membrane Hardeners and Sensitizers

Gelatin is a primary binder in photographic layers, and its mechanical strength and water resistance are critical for the stability and quality of the final image. google.com Hardeners are chemical agents that cross-link the gelatin molecules, thereby improving these properties. google.com Certain this compound derivatives can function as gelatin hardeners. For instance, compounds containing vinylsulfonyl groups, which can be part of a this compound structure, are known to be effective hardeners because they react rapidly with the amino groups in gelatin. google.com This rapid hardening is advantageous as it minimizes post-hardening effects. google.com

Beyond their role as hardeners, this compound moieties are also found in sensitizing dyes used in photographic emulsions. googleapis.comepo.orggoogle.com These dyes are essential for extending the spectral sensitivity of silver halide crystals to different wavelengths of light, such as green and red, where silver halides have no natural absorption. google.com The sulfoethyl group, being a water-solubilizing group, can be incorporated into the structure of these dyes to improve their solubility in the aqueous gelatin medium and to influence their adsorption to the silver halide crystal surface, which is a critical factor in the sensitization process. googleapis.comjustia.com For example, oxacarbocyanine dyes containing sulfoethyl groups have been used as green sensitizers. googleapis.com The presence of such groups helps in ensuring that the dye is effectively distributed within the emulsion and can efficiently transfer energy to the silver halide crystals upon exposure to light. google.com

Sulfoethyl Ethers as Chemical Intermediates and Reagents

The chemical reactivity and solvent properties of ethers, in general, make them fundamental in the field of organic chemistry. solubilityofthings.comnumberanalytics.com Sulfoethyl ethers, with their additional functional group, offer specific advantages in certain synthetic and process applications.

Utility in the Synthesis of Diverse Organic Compounds

Ethers are widely recognized for their role as intermediates in the synthesis of more complex molecules. numberanalytics.comnumberanalytics.com The Williamson ether synthesis is a classic and versatile method for preparing both simple and mixed ethers, which can then be used in subsequent reaction steps. solubilityofthings.com

This compound derivatives, in particular, can serve as building blocks in the synthesis of a variety of organic compounds. The sulfoethyl group can be introduced into a molecule to impart specific properties, such as increased water solubility or to act as a reactive handle for further chemical modifications. For example, O,N-(2-Sulfoethyl)chitosan has been synthesized and studied for its solution and film properties. icevirtuallibrary.com The synthesis of sulfoalkyl ethers of cellulose can be achieved through several routes, including the reaction of alkali-activated cellulose with chloro/bromoalkane sulfonates or vinyl sulfonates. vdoc.pub These modified cellulose derivatives find applications as thickeners and stabilizers in various industries. vdoc.pubkuleuven.be

Role as Solvents in Organic Synthesis and Extraction Processes

Ethers are excellent solvents for a broad range of organic reactions due to their ability to dissolve many organic compounds while being relatively non-reactive. solubilityofthings.comnumberanalytics.comlibretexts.org Their low boiling points also facilitate their removal from the reaction mixture after the reaction is complete. numberanalytics.comlibretexts.org

While specific data on this compound as a standalone solvent is less common, the principles of ether functionality apply. The presence of the sulfonate group would drastically increase the polarity of the molecule, making it a highly polar solvent. This property could be leveraged in specific extraction processes where a polar, aprotic solvent is required. Liquid-liquid extraction is a separation technique that relies on the differential partitioning of a solute between two immiscible liquid phases. thermopedia.comwebassign.net The choice of solvent is critical for the efficiency of the extraction. ugent.be A highly polar solvent like a this compound could be advantageous for extracting polar compounds from a non-polar matrix. For instance, in the extraction of certain biological molecules or in specific industrial processes, a solvent with the characteristics of a this compound could offer unique selectivity. researchgate.netsciencemadness.org

Future Research Directions and Emerging Trends in Sulfoethyl Ether Chemistry

Development of Sustainable and Green Synthetic Routes for Sulfoethyl Ethers

The chemical industry is undergoing a paradigm shift towards sustainability, and the synthesis of sulfoethyl ethers is no exception. alfa-chemistry.com The development of green synthetic routes is a critical area of future research, focusing on minimizing environmental impact while maximizing efficiency.

Key principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and renewable feedstocks, are guiding the design of new synthetic methodologies. mit.edu Researchers are exploring innovative techniques to replace traditional synthesis methods that often rely on harsh reagents and produce significant waste. google.com

Emerging Green Synthetic Strategies:

Catalytic Approaches: The use of catalysts, especially those that are effective in small amounts and can be recycled, is a cornerstone of green synthesis. mit.edu For sulfoethyl ether synthesis, research is focusing on developing novel catalysts that can facilitate the reaction under milder conditions, reducing energy consumption and byproducts.

Alternative Energy Sources: Microwave and ultrasound-assisted synthesis are gaining traction as energy-efficient alternatives to conventional heating. alfa-chemistry.comnih.gov These methods can significantly shorten reaction times and improve yields. nih.gov

Solvent-Free and Aqueous Reactions: Conducting reactions without the use of volatile organic solvents is a major goal of green chemistry. google.com Research is exploring solvent-free conditions and the use of water as a green solvent, which is both environmentally benign and cost-effective. google.comnih.gov

Renewable Feedstocks: The use of bio-based starting materials is a key aspect of sustainable chemistry. evotec.com Future research will likely focus on deriving the necessary precursors for this compound synthesis from renewable resources, reducing the reliance on fossil fuels.

A comparative look at traditional versus green synthetic methods reveals the significant advantages of the latter in terms of environmental impact and efficiency.

Table 1: Comparison of Synthetic Methodologies for Ethers

| Feature | Traditional Williamson Synthesis | Emerging Green Methods |

|---|---|---|

| Reagents | Often requires strong bases like sodium metal. google.com | Utilizes catalysts, often in smaller, recyclable quantities. mit.edu |

| Solvents | Typically uses volatile organic solvents. | Emphasizes solvent-free conditions or green solvents like water. google.com |

| Energy | Relies on conventional heating methods. | Employs energy-efficient techniques like microwave or ultrasound. alfa-chemistry.comnih.gov |

| Byproducts | Can generate significant waste, including strong alkaline waste. google.com | Aims to minimize byproducts and maximize atom economy. mit.edu |

| Overall | Can be environmentally burdensome with low selectivity. nih.gov | Offers a more sustainable, efficient, and often safer alternative. rsc.orgthebioscan.com |

Exploration of Novel this compound Architectures and Hybrid Materials

Beyond sustainable synthesis, the exploration of new molecular architectures and the creation of hybrid materials represent a vibrant frontier in this compound chemistry. These efforts are aimed at designing materials with tailored properties for a wide range of applications.

Novel Architectures:

Dendrimers and Branched Polymers: The synthesis of highly branched this compound-containing polymers and dendrimers can lead to materials with unique properties, such as high solubility and a large number of functionalizable end groups.

Copolymers and Block Copolymers: By combining this compound segments with other polymer blocks, researchers can create materials with controlled morphologies and functionalities. For instance, amphiphilic block copolymers containing this compound segments could self-assemble into micelles or other nanostructures for drug delivery applications.

Crosslinked Networks and Gels: this compound-based hydrogels and crosslinked networks are being investigated for their potential in areas such as tissue engineering and controlled-release systems. mdpi.com These materials can be designed to be responsive to environmental stimuli like pH or temperature.

Hybrid Materials:

The integration of sulfoethyl ethers with other classes of materials is giving rise to novel hybrid systems with synergistic properties. idu.ac.id

Inorganic-Organic Hybrids: Combining this compound functionalities with inorganic nanoparticles, such as silica (B1680970) or metal oxides, can result in materials with enhanced mechanical strength, thermal stability, and catalytic activity. mdpi.com

Polymer-Polymer Composites: Blending or grafting this compound-containing polymers with other polymers can lead to materials with improved properties. For example, incorporating sulfoethyl cellulose (B213188) into a sulfonated poly (ether ether ketone) matrix has been shown to enhance thermal stability and water absorption in composite membranes for fuel cell applications. researchgate.net

Bio-Hybrid Materials: The conjugation of sulfoethyl ethers to biological molecules like peptides, proteins, or polysaccharides is a promising area for creating advanced biomaterials with specific biological activities.

Table 2: Examples of Novel this compound-Based Materials and Their Potential Applications

| Material Type | Description | Potential Applications |

|---|---|---|

| This compound-Functionalized Nanoparticles | Inorganic nanoparticles with this compound groups on their surface. | Catalysis, sensing, and biomedical imaging. |

| This compound-Containing Block Copolymers | Polymers with distinct blocks of this compound and other monomers. | Drug delivery, nanoreactors, and separation membranes. |

| This compound Hydrogels | Crosslinked networks of this compound-containing polymers that can absorb large amounts of water. | Tissue engineering, wound dressings, and controlled drug release. mdpi.com |

| This compound-Grafted Biopolymers | Natural polymers modified with this compound groups. | Biocompatible materials, drug delivery carriers, and biosensors. |

Advanced Functionalization of this compound Scaffolds for Targeted Applications

The ability to precisely control the functionalization of this compound scaffolds is crucial for tailoring their properties for specific applications. Advanced functionalization strategies are being developed to introduce a wide range of chemical moieties, enabling targeted interactions with biological systems or other materials.

Strategies for Advanced Functionalization:

Click Chemistry: The use of "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, provides a highly efficient and specific method for attaching various functional groups to this compound backbones.

Post-Polymerization Modification: This approach involves first synthesizing a this compound polymer and then chemically modifying it to introduce desired functionalities. This allows for a high degree of control over the final structure and properties of the material.

Surface Functionalization: For applications in areas like tissue engineering and biosensing, the functionalization of the surface of this compound-based materials is of paramount importance. mdpi.com Techniques such as plasma treatment and layer-by-layer assembly can be used to modify the surface chemistry and introduce bioactive molecules. mdpi.com

Targeted Applications of Functionalized Scaffolds:

Tissue Engineering: Scaffolds made from functionalized sulfoethyl ethers can be designed to mimic the extracellular matrix, promoting cell adhesion, proliferation, and differentiation. rsc.orgnih.gov By immobilizing growth factors or cell-adhesive peptides onto the scaffold surface, it is possible to create a more bioactive environment for tissue regeneration. rsc.orgnih.gov

Drug Delivery: Functionalized this compound-based nanoparticles and hydrogels can be used as carriers for the targeted delivery of therapeutic agents. ijpsonline.comrsc.org The functional groups on the carrier can be designed to interact with specific receptors on diseased cells, leading to a more localized and effective treatment.

Biosensors: The immobilization of enzymes, antibodies, or other biorecognition elements onto this compound scaffolds can lead to the development of highly sensitive and selective biosensors for the detection of various analytes.

Table 3: Functional Groups and Their Targeted Applications in this compound Scaffolds

| Functional Group | Targeted Application | Mechanism of Action |

|---|---|---|

| Cell-Adhesive Peptides (e.g., RGD) | Tissue Engineering | Promotes cell attachment and spreading by mimicking the natural extracellular matrix. rsc.org |

| Growth Factors (e.g., FGF, VEGF) | Tissue Regeneration | Stimulates cell proliferation, differentiation, and blood vessel formation. nih.gov |

| Targeting Ligands (e.g., Folic Acid) | Cancer Therapy | Binds to specific receptors overexpressed on cancer cells, enabling targeted drug delivery. |

| Biorecognition Elements (e.g., Antibodies) | Biosensing | Specifically binds to the target analyte, generating a detectable signal. |

Interdisciplinary Research Integrating this compound Chemistry with Nanoscience and Biotechnology

The future of this compound chemistry lies in its integration with other scientific disciplines, particularly nanoscience and biotechnology. universite-paris-saclay.frsryahwapublications.comresearchgate.net This interdisciplinary approach is essential for tackling complex challenges and developing innovative solutions in areas ranging from medicine to materials science. universite-paris-saclay.frcam.ac.ukau.dk

Synergy with Nanoscience:

Nanoscience provides the tools and concepts to manipulate matter at the nanoscale, opening up new possibilities for designing and fabricating advanced materials based on sulfoethyl ethers. researchgate.net